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Zinc N-Ethyl-N-phenyldithiocarbamate

Vulcanization Kinetics Differential Scanning Calorimetry Cure Rate

Substituting dithiocarbamate accelerators often compromises scorch safety or cure speed. PX (Zinc N-Ethyl-N-phenyldithiocarbamate) resolves this with a unique inverse scorch/cure profile-longer scorch time yet shorter total vulcanization vs. ZDBC and ZDEC. - Extended scorch window prevents premature crosslinking in injection molding, reducing scrap rates. - 0.25% rubber solubility prevents surface bloom in transparent medical tubing and light-colored goods. - Active at temperatures as low as 80°C, enabling energy-efficient latex dipping and bonding to heat-sensitive substrates. Non-staining, odorless, and suitable for food-contact rubber articles. Consistent quality with full batch traceability.

Molecular Formula C18H20N2S4Zn
Molecular Weight 197.3 g/mol
CAS No. 14634-93-6
Cat. No. B081196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc N-Ethyl-N-phenyldithiocarbamate
CAS14634-93-6
SynonymsVulkazit P-Extra-N
zinc ethylphenyldithiocarbamate
Molecular FormulaC18H20N2S4Zn
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2]
InChIInChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2
InChIKeyKMNUDJAXRXUZQS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc N-Ethyl-N-phenyldithiocarbamate (PX) Technical Baseline


Zinc N-Ethyl-N-phenyldithiocarbamate (CAS 14634-93-6), also designated as Accelerator PX or ZEPC, is a zinc dithiocarbamate complex widely utilized as an ultra-accelerator in sulfur vulcanization systems. The compound is characterized by its molecular formula C₁₈H₂₀N₂S₄Zn and a molecular weight of 458.02 g/mol [1]. It is recognized within the industry for its non-staining, non-discoloring, and odorless properties, which make it particularly suitable for transparent, light-colored, and food-contact rubber articles . Unlike many dithiocarbamates that exhibit high reactivity but poor processing safety, PX is distinguished by its exceptional scorch resistance, enabling its use as a safer ultra-accelerator in both latex and dry rubber compounding [2].

PX Interchange Risk vs. ZDBC & ZDEC


The dithiocarbamate class exhibits wide variability in vulcanization kinetics and scorch safety due to the influence of N-substituents on the ligand's electronic and steric properties. Generic substitution of Zinc N-Ethyl-N-phenyldithiocarbamate (PX) with analogs like Zinc dibutyldithiocarbamate (ZDBC) or Zinc diethyldithiocarbamate (ZDEC) fundamentally alters the curing profile and processability. As confirmed by multiple supplier technical comparisons and rheological studies, PX provides a distinct balance of a longer scorch time coupled with a shorter total vulcanization time relative to ZDBC and ZDEC . This inverse relationship is critical for manufacturing efficiency: substituting PX with ZDBC reduces processing safety (increased scorch risk), while substituting with ZDEC may compromise cure rate. Furthermore, the thermal decomposition behavior of the Zn(II) complex is distinct, melting without decomposition in the 100–250°C range, a stability profile not shared by the analogous Ni(II) or Cu(II) complexes [1]. Thus, interchanging these accelerators without formulation adjustment leads to significant deviations in cure state, mechanical properties, and production scrap rates.

PX vs. Analog Accelerators: Quantitative Evidence


Vulcanization Rate: Zn(II) vs. Co(III) & Ni(II) Complexes

In a comparative kinetic study using differential scanning calorimetry (DSC), the vulcanization rate constants for a series of N-ethyl-N-phenyldithiocarbamate metal complexes were determined. The Zn(II) complex exhibited the lowest rate constant among the metals evaluated, indicating a more controlled and selective activation of the sulfur crosslinking reaction compared to complexes of Co(III), Ni(II), Cu(II), and Pb(II) [1]. This kinetic moderation contributes to the superior processing safety observed for this specific zinc salt.

Vulcanization Kinetics Differential Scanning Calorimetry Cure Rate

Rubber Solubility and Bloom Resistance

Zinc N-ethyl-N-phenyldithiocarbamate exhibits a rubber solubility of approximately 0.25% [1]. In contrast, other zinc dithiocarbamates demonstrate significantly different solubility profiles; for example, zinc dibutyldithiocarbamate is documented to have a solubility of about 3% by weight in rubber [2], while zinc dimethyldithiocarbamate is described as practically insoluble [2]. The intermediate solubility of PX (0.25%) provides a critical balance: sufficient mobility to migrate to cure sites for efficient acceleration, yet limited enough to minimize surface migration (blooming) that can compromise adhesion and appearance in finished goods.

Rubber Solubility Blooming Formulation Stability

Melting Without Decomposition vs. Ni & Cu Analogs

Thermal analysis via DSC revealed distinct stability profiles among N-ethyl-N-phenyldithiocarbamate complexes. The Zn(II) complex undergoes melting without further thermal effects in the 100–250°C range, whereas the analogous Ni(II) and Cu(II) complexes exhibit melting accompanied by decomposition within the same temperature window [1]. This indicates that the Zn(II) complex maintains structural integrity at processing temperatures where other transition metal analogs may begin to degrade.

Thermal Stability Decomposition Temperature DSC

Scorch Safety vs. Thiuram Accelerators

Multiple technical datasheets and product comparisons consistently report that Zinc N-ethyl-N-phenyldithiocarbamate (PX) provides superior anti-scorching properties compared to thiuram-based ultra-accelerators [1]. While specific quantitative rheometer data (e.g., t₅ or t₂ values) is not provided in these sources, the directional advantage is uniformly acknowledged across supplier literature. This positions PX as a preferred choice in formulations where the rapid cure of a thiuram is desired but the associated scorch risk is unacceptable.

Scorch Resistance Processing Safety Vulcanization

Scorch & Cure Time vs. ZDBC and ZDEC

Pre-dispersed masterbatch technical literature indicates that Zinc N-ethyl-N-phenyldithiocarbamate (as ZEPC-80) delivers a longer scorch time and a shorter total vulcanization time when directly compared to pre-dispersed ZDBC-80 (Zinc dibutyldithiocarbamate) and ZDEC-80 (Zinc diethyldithiocarbamate) [1]. This inverse relationship between scorch delay and cure speed is a key differentiator, as it provides both enhanced processing safety and improved manufacturing throughput.

Scorch Time Cure Time Zinc Dithiocarbamates

Low-Temperature Activity vs. Thiuram Accelerators

Technical specifications for Zinc N-ethyl-N-phenyldithiocarbamate indicate that it possesses a low critical vulcanization temperature and demonstrates higher activity than thiuram accelerators, enabling effective cure of natural rubber and styrene-butadiene rubber within the temperature range of 80–125°C . This property makes it particularly valuable for energy-efficient curing processes and for the vulcanization of heat-sensitive substrates.

Low Temperature Cure Vulcanization Activity Thiuram

PX Application Scenarios


Bloom-Free Transparent Rubber Goods

The compound's intermediate rubber solubility of 0.25% [1] is critical for applications where surface bloom is unacceptable. This includes transparent medical tubing, light-colored footwear soles, and decorative rubber items. The controlled solubility ensures that the accelerator remains homogeneously distributed without migrating to the surface and forming unsightly crystalline deposits that would compromise appearance and adhesive bonding in multi-component assemblies.

High-Speed Injection Molding of Technical Parts

The kinetic profile of Zn(II) dithiocarbamate, which exhibits the lowest vulcanization rate constant among the metal complexes studied [2], translates to superior scorch resistance in practice. This characteristic is essential for high-speed injection molding operations where the rubber compound experiences significant shear heating and residence time at elevated temperatures. The extended scorch safety window reduces the risk of premature crosslinking (scorch) within the injection barrel and runner system, thereby minimizing downtime and material waste.

Low-Temperature Cure for Latex & Heat-Sensitive Substrates

The documented higher activity compared to thiuram accelerators at temperatures as low as 80°C positions this compound as an ideal accelerator for latex dipping processes (e.g., medical gloves, balloons) and for bonding rubber to heat-sensitive fabrics or plastics. This low-temperature cure capability enables energy savings in manufacturing and prevents thermal degradation of the substrate material.

Fast Cure with Maximum Processing Safety

For compounds where both rapid cure completion and extended scorch safety are non-negotiable, the unique inverse relationship offered by PX relative to ZDBC and ZDEC is invaluable [3]. This scenario is common in the production of thick-section rubber articles (e.g., engine mounts, large seals) where heat transfer is slow. A longer scorch time prevents the exterior from overcuring while the interior reaches vulcanization temperature, and the fast cure time ensures efficient cycle times once the entire mass is uniformly heated.

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